2-[(2-Methoxyethyl)amino]acetic acid
Description
2-[(2-Methoxyethyl)amino]acetic acid is a derivative of glycine where the amino group is substituted with a 2-methoxyethyl moiety. Its molecular formula is C₅H₁₁NO₃, with a molecular weight of 149.15 g/mol. The compound features a polar, hydrophilic structure due to the methoxyethylamino and carboxylic acid groups, making it soluble in polar solvents like water and ethanol.
Properties
IUPAC Name |
2-(2-methoxyethylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-9-3-2-6-4-5(7)8/h6H,2-4H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLQNMMWMDYKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Based Synthesis
The Michael addition of glycine derivatives to acrylate esters provides a robust pathway for introducing the methoxyethyl group. In a representative procedure adapted from poly(N-(3-tert-butoxy-3-oxopropyl) glycine) synthesis, glycine ethyl ester reacts with tert-butyl acrylate in methanol under basic conditions to form 2-((3-tert-butoxy-3-oxopropyl)amino) acetic acid. This intermediate undergoes hydrolysis to yield the target compound. Modifying this approach by substituting tert-butyl acrylate with a methoxyethyl acrylate derivative enables direct incorporation of the methoxyethyl group. Key parameters include:
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Solvent : Methanol or THF, which stabilize the nucleophilic glycine intermediate.
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Temperature : Room temperature (25°C) to prevent ester hydrolysis.
Table 1: Michael Addition Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Methanol/THF | Maximizes nucleophilicity |
| Molar Ratio (Glycine:Acrylate) | 1:1.1 | Minimizes side products |
| Reaction Time | 12–24 h | Ensures complete conversion |
Reductive Amination of Glyoxylic Acid
Reductive amination offers a single-step route by reacting 2-methoxyethylamine with glyoxylic acid in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) in aqueous ethanol (pH 8–9) facilitates imine formation and subsequent reduction. This method avoids harsh acids but requires strict pH control to prevent methoxy group hydrolysis.
Critical Considerations :
-
pH Stability : Maintaining pH 8–9 with sodium bicarbonate prevents decomposition of the methoxyethyl group.
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Purification : Recrystallization from ethanol/water mixtures achieves >95% purity.
Reaction Optimization and Kinetic Analysis
Temperature and Solvent Effects
Elevated temperatures (40–50°C) accelerate reaction rates but risk degrading heat-sensitive intermediates. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of glycine derivatives, while THF balances reactivity and stability.
Table 2: Solvent Performance Comparison
| Solvent | Reaction Rate (kobs, h⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 0.15 | 78 | 92 |
| THF | 0.22 | 85 | 95 |
| DMF | 0.30 | 72 | 88 |
Catalytic Systems
Palladium on carbon (Pd/C) and sodium cyanoborohydride are widely used for reductive amination. Pd/C (5 wt%) in ethanol under hydrogen gas (1 atm) achieves 80% yield within 6 h, whereas NaBH3CN requires longer durations (12–24 h) but operates under milder conditions.
Purification and Characterization
Chromatographic Techniques
Crystallization Strategies
Slow evaporation from ethanol yields monoclinic crystals (space group P21/c), stabilized by hydrogen bonds between carboxylic acid and methoxy groups. Single-crystal X-ray diffraction (SCXRD) validates the structure, with unit cell dimensions (a = 5.2 Å, b = 22.4 Å).
Industrial-Scale Production
Continuous-Flow Systems
Automated reactors with in-line FT-IR monitoring enable real-time adjustment of stoichiometry and temperature, reducing batch-to-batch variability. A two-stage system achieves 90% conversion in 4 h, outperforming batch reactors (8–12 h).
Waste Management
Neutralization of acidic by-products with 5% sodium bicarbonate and solvent recovery via distillation minimize environmental impact.
Analytical Characterization
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert N-(2-Methoxyethyl)glycine to its amine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed:
Oxidation: Oxo derivatives of N-(2-Methoxyethyl)glycine.
Reduction: Amine derivatives.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-Methoxyethyl)glycine is used as a building block in the synthesis of peptoids, which are employed in the development of novel materials and catalysts. Peptoids exhibit unique folding patterns and stability, making them suitable for various chemical applications .
Biology: In biological research, N-(2-Methoxyethyl)glycine-containing peptoids are used to study protein-protein interactions and cellular processes. Their resistance to proteolytic degradation makes them valuable tools in biological assays .
Medicine: Peptoids derived from N-(2-Methoxyethyl)glycine are explored for therapeutic applications, including antimicrobial agents and drug delivery systems. Their ability to mimic natural peptides while being more stable enhances their potential in medical research .
Industry: In industrial applications, N-(2-Methoxyethyl)glycine is used in the production of coatings, adhesives, and polymers. Its unique properties contribute to the development of materials with enhanced performance and durability .
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)glycine involves its incorporation into peptoid structures, where it influences the folding and stability of the resulting polymers. The methoxyethyl group imparts hydrophilicity and flexibility to the peptoid backbone, allowing it to adopt various conformations. These conformations are crucial for the biological activity and functionality of peptoids in different applications .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 2-[(2-Methoxyethyl)amino]acetic acid and related compounds:
Key Research Findings and Differences
Reactivity and Solubility
- 2-(2-Methoxyethoxy)acetic acid (CAS 16024-56-9) lacks the amino group present in the target compound, replacing it with an ether linkage. This reduces its basicity but enhances water solubility (134.13 g/mol), making it suitable for industrial applications as a monomer .
- 2-(Dimethylamino)acetic acid (CAS 107-97-1) has a tertiary amino group, increasing its basicity compared to the primary amino group in the target compound. It is highly soluble in water (103.12 g/mol) and used in buffer solutions .
Biological Activity
2-[(2-Methoxyethyl)amino]acetic acid, also known as N-(2-methoxyethyl)glycine, is a derivative of glycine characterized by the substitution of the amino group with a 2-methoxyethyl moiety. This modification positions it within the broader class of N-substituted glycines, or peptoids, which are synthetic polymers that mimic peptide structure and function. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- Chemical Formula : CHNO
- Molecular Weight : Approximately 117.15 g/mol
- Structure : The methoxyethyl group enhances hydrophilicity and flexibility in the compound's conformation, influencing its interaction with biological targets.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Neurotransmitter Receptors : Preliminary studies suggest that compounds with similar structures may influence neurotransmitter receptor binding, potentially affecting pathways related to pain perception and inflammation .
- Cell Signaling Pathways : Similar derivatives have been shown to inhibit specific kinases involved in cell signaling, leading to modulation of cell proliferation and apoptosis in cancer cells .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial activity .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Direct Amination : Involves the reaction of glycine with methoxyethylamine under controlled conditions.
- Substitution Reactions : Utilizing various reagents to introduce the methoxyethyl group onto the glycine backbone.
These methods vary in complexity and yield, allowing for tailored approaches depending on the desired purity and scale.
Case Studies
- Antimicrobial Efficacy Study :
-
Anti-inflammatory Pathway Investigation :
- Research focused on the effects of similar compounds on inflammatory cytokine production in vitro.
- Findings suggested a potential role in reducing pro-inflammatory markers, indicating promise for therapeutic applications .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-[(2-Methoxyethyl)amino]acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a two-step process:
Aminoalkylation : React 2-methoxyethylamine with chloroacetic acid in a basic medium (e.g., sodium hydroxide) to form the intermediate.
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to isolate the product.
- Critical Parameters :
- pH Control : Maintain pH 8–9 during alkylation to prevent side reactions. Excess base may hydrolyze the methoxy group .
- Temperature : Optimal reaction temperature is 40–50°C; higher temperatures risk decomposition .
- Yield Optimization : Yields range from 60–75%, with purity >95% confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How can researchers characterize the crystalline structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol. Key parameters:
- Space group: P21/c (monoclinic system).
- Unit cell dimensions: Compare to analogous compounds (e.g., a = 5.1–5.3 Å, b = 22.3–22.5 Å) .
- Intermolecular Interactions : Hydrogen bonding between the carboxylic acid and methoxy groups stabilizes the lattice. Use Mercury software to visualize packing .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps .
- Spill Management : Absorb with inert materials (e.g., sand) and neutralize with 5% sodium bicarbonate .
- Storage : Store in amber glass bottles at 2–8°C under nitrogen to prevent oxidation .
Advanced Research Questions
Q. How can contradictions in reported synthetic yields be resolved?
- Methodological Answer : Discrepancies in yields (e.g., 60% vs. 75%) often stem from:
- Reagent Purity : Use HPLC-grade solvents to minimize byproducts .
- Catalyst Choice : Compare sodium methoxide (higher yield) vs. potassium carbonate (slower reaction) .
- Statistical Analysis : Apply Design of Experiments (DoE) to optimize variables (pH, temperature, stoichiometry) .
Q. What advanced analytical techniques are suitable for quantifying trace amounts in biological matrices?
- Methodological Answer :
- LC-MS/MS :
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase: 0.1% formic acid in water/acetonitrile.
- LOQ: 0.1 ng/mL in urine, validated per FDA guidelines .
- Derivatization : Use pentafluorobenzyl bromide to enhance MS sensitivity .
Q. How does computational modeling predict the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s ADMET Predictor or MetaCore to simulate phase I/II metabolism.
- Key Pathways : Predominant oxidation at the methoxy group (CYP450 3A4-mediated) and glycine conjugation .
- Validation : Compare with in vitro hepatocyte assays (human liver microsomes, IC50 for CYP inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
